molecular formula C19H22N6O B6928771 N-methyl-2-[methyl(7H-purin-6-yl)amino]-N-[(1-phenylcyclopropyl)methyl]acetamide

N-methyl-2-[methyl(7H-purin-6-yl)amino]-N-[(1-phenylcyclopropyl)methyl]acetamide

Cat. No.: B6928771
M. Wt: 350.4 g/mol
InChI Key: IERGQMKXKFZTRH-UHFFFAOYSA-N
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Description

N-methyl-2-[methyl(7H-purin-6-yl)amino]-N-[(1-phenylcyclopropyl)methyl]acetamide is a complex organic compound with a unique structure that combines a purine derivative with a phenylcyclopropyl group

Properties

IUPAC Name

N-methyl-2-[methyl(7H-purin-6-yl)amino]-N-[(1-phenylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-24(18-16-17(21-12-20-16)22-13-23-18)10-15(26)25(2)11-19(8-9-19)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERGQMKXKFZTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(C)CC1(CC1)C2=CC=CC=C2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[methyl(7H-purin-6-yl)amino]-N-[(1-phenylcyclopropyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the purine derivative. The purine derivative is then reacted with a phenylcyclopropylmethylamine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[methyl(7H-purin-6-yl)amino]-N-[(1-phenylcyclopropyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-methyl-2-[methyl(7H-purin-6-yl)amino]-N-[(1-phenylcyclopropyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-[methyl(7H-purin-6-yl)amino]-N-[(1-phenylcyclopropyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[Methyl(7H-purin-6-yl)carbamoyl]-L-threonine
  • 7H-Purin-6-amine, 7-methyl-

Uniqueness

N-methyl-2-[methyl(7H-purin-6-yl)amino]-N-[(1-phenylcyclopropyl)methyl]acetamide is unique due to its combination of a purine derivative with a phenylcyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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